
Potassium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)-2-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium hydrogen 3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)azo]-2-naphthoate is a synthetic organic compound with the molecular formula C18H14N2O6S and a molecular weight of 424.46892 g/mol. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium hydrogen 3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)azo]-2-naphthoate typically involves the diazotization of 4-methyl-2-sulfonatophenylamine followed by coupling with 3-hydroxy-2-naphthoic acid. The reaction is carried out under acidic conditions to facilitate the formation of the azo bond.
Industrial Production Methods
In industrial settings, the compound is produced using large-scale batch reactors where the diazotization and coupling reactions are carefully controlled to ensure high yield and purity. The reaction mixture is then neutralized with potassium hydroxide to form the potassium salt of the compound.
Chemical Reactions Analysis
Types of Reactions
Potassium hydrogen 3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)azo]-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The hydroxyl and sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Nucleophiles like alkoxides and thiolates can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Potassium hydrogen 3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)azo]-2-naphthoate has a wide range of applications in scientific research:
Chemistry: Used as a dye and pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of colored plastics and textiles.
Mechanism of Action
The compound exerts its effects primarily through its azo bond, which can undergo reversible cleavage under certain conditions. This property is exploited in various applications, such as pH indicators and dyes. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to changes in the compound’s structure and properties.
Comparison with Similar Compounds
Similar Compounds
- Potassium hydrogen 3-hydroxy-4-[(4-chloro-2-sulfonatophenyl)azo]-2-naphthoate
- Potassium hydrogen 3-hydroxy-4-[(4-nitro-2-sulfonatophenyl)azo]-2-naphthoate
Uniqueness
Potassium hydrogen 3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)azo]-2-naphthoate is unique due to its specific substituents, which confer distinct chemical and physical properties. The presence of the methyl and sulfonate groups enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
CAS No. |
93923-95-6 |
|---|---|
Molecular Formula |
C18H13KN2O6S |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
potassium;2-[(3-carboxy-2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C18H14N2O6S.K/c1-10-6-7-14(15(8-10)27(24,25)26)19-20-16-12-5-3-2-4-11(12)9-13(17(16)21)18(22)23;/h2-9,21H,1H3,(H,22,23)(H,24,25,26);/q;+1/p-1 |
InChI Key |
ROYDBDOJXOPQFH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O)S(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




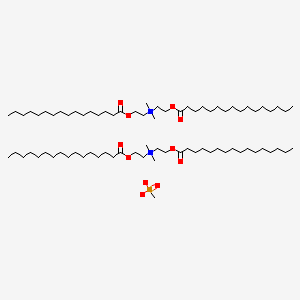
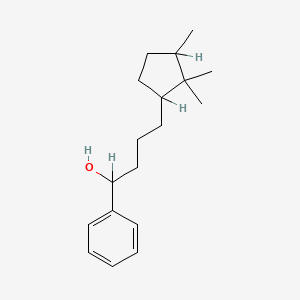


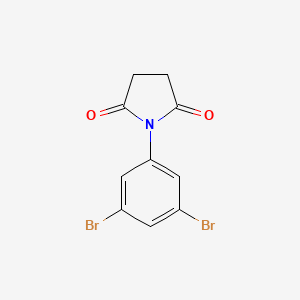
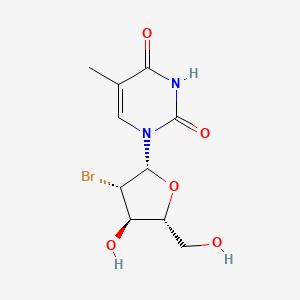
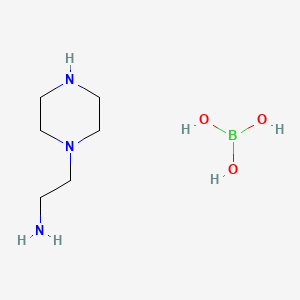
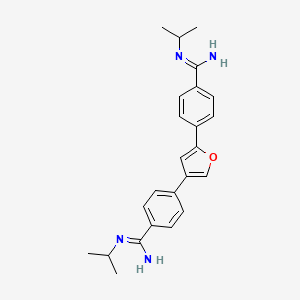

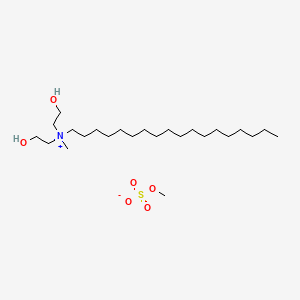
![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium hydroxide](/img/structure/B12689995.png)

